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Compound of Interest

Compound Name:
(2-(2-Oxopropoxy)ethoxy)methyl

Acetate

Cat. No.: B1161770

Get Quote

Acetonyloxy-PEG linkers (often referred to as Ketone-PEG linkers) represent a specialized

class of heterobifunctional polyethylene glycol (PEG) reagents designed for the convergent

synthesis of Proteolysis Targeting Chimeras (PROTACs).

Structurally, these linkers feature a standard PEG backbone terminated with an acetonyloxy

group (

). This methyl ketone moiety serves as a unique bioorthogonal handle, enabling a "click-like"
oxime ligation with hydroxylamine-functionalized ligands.

Why use Acetonyloxy-PEG in PROTACs?

Convergent Assembly: Unlike linear synthesis, which requires sequential steps on a growing

molecule, this approach allows you to synthesize and purify the E3 ligase binder and the

Target Protein (POI) binder separately.

Library Generation: You can create a "library" of E3-ligase-Ketone derivatives and mix them

with various POI-Alkoxyamine ligands to rapidly screen linker lengths and compositions.
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Bioorthogonality: The ketone-alkoxyamine reaction occurs under mild, aqueous-compatible

conditions and is orthogonal to amines, carboxyls, and thiols commonly found in drug

scaffolds.

Stability: The resulting oxime bond (

) is significantly more hydrolytically stable than hydrazones and is generally stable in
physiological environments.

Chemical Biology Mechanism: Oxime Ligation
The core chemistry involves the condensation of the Acetonyloxy (Ketone) group on the linker

with an Alkoxyamine (Aminooxy) group on the complementary ligand.

Reaction:

Key Mechanistic Features:

Nucleophilic Attack: The nitrogen lone pair of the alkoxyamine attacks the electrophilic

carbonyl carbon of the ketone.

Dehydration: Loss of water drives the formation of the

double bond.

Catalysis: The reaction is slow at neutral pH. Aniline (or

-phenylenediamine) is used as a nucleophilic catalyst. It forms a highly reactive Schiff base
intermediate with the ketone, which then rapidly transiminates with the alkoxyamine to form
the stable oxime.

Experimental Workflow & Diagrams
Figure 1: Convergent Synthesis Strategy
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Caption: Convergent workflow for PROTAC assembly. Ligand A is functionalized with the

Acetonyloxy-PEG linker, while Ligand B is modified to contain an aminooxy group. The two are

coupled in the final step.

Detailed Protocol
Phase 1: Synthesis of Ketone-Functionalized Ligand
(Ligand A)
Objective: Attach the Acetonyloxy-PEG linker to an amine-bearing ligand (e.g., Thalidomide-

NH2 or VHL-NH2).

Materials:

Ligand A (containing a primary or secondary amine).

Acetonyloxy-PEG-NHS Ester (e.g., from BroadPharm or chemically synthesized).

Anhydrous DMF or DMSO.
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DIPEA (N,N-Diisopropylethylamine).

Step-by-Step:

Dissolution: Dissolve 10 µmol of Ligand A in 500 µL anhydrous DMF.

Activation: Add 3.0 equivalents of DIPEA to the solution.

Coupling: Add 1.2 equivalents of Acetonyloxy-PEG-NHS.

Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

Monitoring: Check reaction progress via LC-MS. Look for mass shift:

.

Work-up:

Dilute with Ethyl Acetate (EtOAc).[1][2]

Wash 3x with water/brine to remove unreacted PEG and DMF.

Dry over

, filter, and concentrate.

Purification: If necessary, purify via Flash Chromatography (DCM/MeOH gradient).

Result: You now have Ligand A-PEG-Acetonyloxy (Stable intermediate).

Phase 2: Synthesis of Aminooxy-Functionalized Ligand
(Ligand B)
Objective: Introduce a reactive

group to the second ligand.

Materials:
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Ligand B (Amine-bearing).[3][4]

Boc-Aminooxy-NHS Ester (Commercial reagent).

TFA (Trifluoroacetic acid).

Step-by-Step:

Coupling: React Ligand B with Boc-Aminooxy-NHS in DMF/DIPEA (similar to Phase 1).

Isolation: Isolate the Boc-protected intermediate.

Deprotection: Dissolve the intermediate in 20% TFA in DCM (1 mL). Stir for 30 min at RT.

Evaporation: Remove solvent and TFA under vacuum/nitrogen stream.

Result:Ligand B-O-NH2 (salt form). Note: Use immediately or store frozen.

Phase 3: The "Click" Oxime Ligation
Objective: Join the two halves to form the active PROTAC.

Materials:

Ligand A-PEG-Acetonyloxy (from Phase 1).

Ligand B-O-NH2 (from Phase 2).

Aniline (Catalyst).

Reaction Buffer: 100 mM Sodium Acetate buffer, pH 4.5 (or DMSO with 5% Acetic Acid).

Step-by-Step:

Preparation: Dissolve Ligand A-PEG-Acetonyloxy (1.0 eq) and Ligand B-O-NH2 (1.2 eq) in

the minimal amount of DMSO (e.g., 100 µL).

Buffering: Dilute with Reaction Buffer to reach a final concentration of ~10–50 mM reactants.
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Note: If solubility is an issue, use a 1:1 mixture of DMSO/Buffer.

Catalysis: Add Aniline to a final concentration of 100 mM.

Why? Aniline forms a Schiff base with the ketone, accelerating the reaction by 10–100x.

Reaction: Incubate at RT for 4–16 hours.

Monitoring: LC-MS will show the formation of the oxime product (Sum of masses - 18 Da

for water loss).

Purification:

Inject the crude mixture directly onto a Preparative HPLC (C18 column).

Gradient: Water (0.1% Formic Acid) / Acetonitrile.

Note: TFA in mobile phase is acceptable; the oxime bond is stable to HPLC acid

concentrations.

Data Presentation & Optimization
Table 1: Optimization of Oxime Ligation Conditions
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Parameter
Condition A
(Standard)

Condition B
(Optimized)

Outcome
(Yield/Rate)

pH 7.4 (PBS) 4.5 (Acetate)

pH 4.5 increases rate

by ~50x (protonation

of carbonyl).

Catalyst None 100 mM Aniline

Catalyst increases

rate by >100x;

essential for dilute

reactions.

Temperature 25°C 37°C

Slight rate increase;

risk of degradation for

sensitive ligands.

Concentration 1 mM 10-50 mM

High concentration

favors bimolecular

kinetics.

Troubleshooting Guide
Slow Reaction: Ensure pH is acidic (4.5–5.0). Add more Aniline (up to 300 mM).

Precipitation: The oxime product may be less soluble than the precursors. Add more DMSO

or tert-butanol.

Hydrolysis: If the product degrades, ensure the final storage buffer is neutral (pH 7.4). While

stable, oximes can slowly hydrolyze in strong acid over weeks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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